molecular formula C10H13BrFN B13037042 1-(5-Bromo-2-fluorophenyl)butan-1-amine

1-(5-Bromo-2-fluorophenyl)butan-1-amine

Cat. No.: B13037042
M. Wt: 246.12 g/mol
InChI Key: RHCWFJIWXDBMTP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with a butan-1-amine chain. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the attachment of a butan-1-amine chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)butan-1-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)butan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3

InChI Key

RHCWFJIWXDBMTP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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